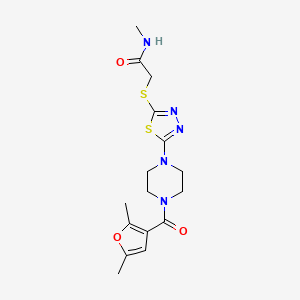

2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a piperazine ring bearing a 2,5-dimethylfuran-3-carbonyl group and a methylacetamide side chain. The thiadiazole moiety is known for its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitutions and interactions with biological targets .

Properties

IUPAC Name |

2-[[5-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S2/c1-10-8-12(11(2)24-10)14(23)20-4-6-21(7-5-20)15-18-19-16(26-15)25-9-13(22)17-3/h8H,4-7,9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHLOBJCSSQVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the synthesis of 2,5-dimethylfuran-3-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with piperazine to form 4-(2,5-dimethylfuran-3-carbonyl)piperazine.

Next, the thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative. The final step involves the coupling of the thiadiazole intermediate with N-methylacetamide under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole Derivatives with Varied Substituents

Compound A: 2-((5-(4-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS 1206988-95-5)

- Structure : Differs in the piperazine substituent (benzoisoxazole acetyl vs. dimethylfuran carbonyl) and the acetamide side chain (furan-2-ylmethyl vs. methyl).

- Molecular Formula : C22H22N6O4S2 (MW: 498.6) vs. the target compound’s estimated formula C18H22N6O3S2 (MW: ~442.5).

- The furan-2-ylmethyl side chain may confer higher solubility due to polar oxygen atoms compared to the target’s methyl group .

Compound B: N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide

- Structure : Contains a trichloroethyl group and phenyl-substituted thiadiazole.

- Key Differences :

- The trichloroethyl group introduces strong electron-withdrawing effects, increasing electrophilicity and reactivity in nucleophilic environments.

- X-ray diffraction studies confirm planar thiadiazole geometry, but the trichloroethyl group induces steric hindrance, reducing conformational flexibility compared to the target compound .

Thiazole-Based Analogs

Compound C: Thiazol-5-ylmethyl Carbamate Derivatives

- Structure : Thiazole rings replace thiadiazole, with hydroperoxypropan-2-yl and carbamate groups.

- Key Differences :

Agrochemical Thiadiazole Derivatives

Compound D: 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides and 1,3,4-Thiadiazoles

- Structure : Aryl-substituted thiadiazoles with pyridine carbonyl groups.

- Key Differences :

Comparative Data Table

| Property | Target Compound | Compound A (CAS 1206988-95-5) | Compound B | Compound C |

|---|---|---|---|---|

| Core Structure | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole | Thiazole |

| Key Substituents | 2,5-Dimethylfuran-3-carbonyl, methylacetamide | Benzoisoxazole acetyl, furanylmethyl | Trichloroethyl, phenyl | Hydroperoxypropan, carbamates |

| Molecular Weight | ~442.5 | 498.6 | 383.69 | 600–800 (varies by analog) |

| Bioactivity (Reported) | Not available | Not available | Synthetic intermediate | Antimicrobial potential (inferred) |

| Stability | High (electron-rich furan) | Moderate (polar side chain) | Low (trichloro group reactivity) | Low (hydroperoxide instability) |

Research Findings and Implications

- Structural Stability : The target compound’s dimethylfuran substituent likely enhances metabolic stability compared to Compound B’s reactive trichloroethyl group .

- Solubility : Compound A’s furan-2-ylmethyl side chain may improve aqueous solubility over the target’s methyl group, critical for drug bioavailability .

- Synthetic Feasibility : Compound B’s synthesis requires concentrated sulfuric acid, posing scalability challenges, whereas the target compound’s route (unreported) may benefit from milder conditions .

Biological Activity

The compound 2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex organic molecule that features various functional groups known for their biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 457.6 g/mol. It contains a 1,3,4-thiadiazole ring, which is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the piperazine moiety further enhances its pharmacological profile due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing this scaffold have shown effectiveness against various pathogens such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL . The specific activity of 2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide against these pathogens remains to be specifically evaluated but is anticipated based on structural similarities.

| Compound | Target Pathogen | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| Example A | X. oryzae | 100 | 30% |

| Example B | Fusarium graminearum | 100 | 56% |

3. Anti-inflammatory and Other Activities

Compounds with the 1,3,4-thiadiazole structure have also been shown to possess anti-inflammatory properties and can act as carbonic anhydrase inhibitors . The specific mechanisms through which these effects occur include inhibition of pro-inflammatory cytokines and modulation of metabolic pathways.

The biological activities of 2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide can be attributed to:

- Thiadiazole Ring : Known for its ability to interfere with microbial metabolism and inhibit cell division.

- Piperazine Moiety : Enhances bioavailability and interaction with neurotransmitter receptors.

- Dimethylfuran Group : May contribute to lipophilicity aiding in membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.